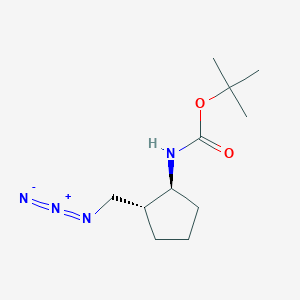

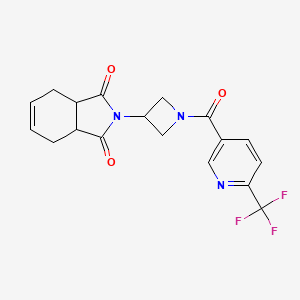

5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including 5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, have been explored for their antitumor activity. These compounds are noted for their potential in the synthesis of new antitumor drugs and compounds with varied biological properties, suggesting a promising direction for cancer treatment research (Iradyan, 2009).

Role of Five-Membered Heterocycles in Medicinal Chemistry

Five-membered heterocycles, such as furan and thiophene, are vital in drug design, and the compound contains these critical structural units. These compounds are part of a broader class of bioactive molecules, contributing significantly to medicinal chemistry, especially in the domains of purine and pyrimidine nucleobases and nucleosides. The comparative activities of these heteroaryl-substituted derivatives are often juxtaposed with their aryl counterparts to assess the impact of bioisosteric replacement, which can potentially optimize antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

Arylmethylidene Derivatives and Diverse Compound Synthesis

Arylmethylidene derivatives of 3H-furan-2-ones, closely related to the compound , are involved in diverse reactions with various nucleophilic agents. These interactions yield a wide spectrum of compounds, including amides, pyrrolones, and benzofurans, highlighting the versatility of these structures in chemical synthesis. The reaction conditions, the strength of the nucleophilic agent, and the structure of the initial reagents dictate the direction of these reactions, indicating the compound's potential in the synthesis of diverse chemical entities (Kamneva, 2018).

Antitubercular Activity of Structurally Related Compounds

Structural analogs of the compound have shown promise in the fight against tuberculosis. Compounds with modifications in the structure similar to 5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide have been evaluated for their in vitro anti-tubercular activity against various mycobacterial strains. Such studies underscore the potential of structurally related compounds in developing new leads for anti-TB compounds, highlighting a significant area of research for tuberculosis treatment (Asif, 2014).

Eigenschaften

IUPAC Name |

5-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClF3N4O3S2/c17-11-4-3-10(28-11)13(27)23-14-24-25-15(30-14)29-6-12(26)22-9-5-7(16(19,20)21)1-2-8(9)18/h1-5H,6H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYOZXFQNBCAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(O3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClF3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)

![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B3015883.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)

![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)

![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)